Mazapertine succinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

马来酸马扎培丁是一种抗精神病药物,由强生公司开发,但从未上市。 它通过与多巴胺 D2 受体、5-羟色胺 5-HT1A 受体和 α1-肾上腺素受体结合发挥其药理作用 。 马来酸马扎培丁以其口服给药的安全性和耐受性而闻名 .

准备方法

合成路线和反应条件

马来酸马扎培丁的实验室合成始于 2-硝基苯酚与异丙基溴的烷基化反应,生成 2-异丙氧基硝基苯。硝基的催化加氢生成 2-异丙氧基苯胺。这种苯胺与双(2-氯乙基)胺进行分子间环形成,得到 1-(2-异丙氧基苯基)哌嗪。另外,3-(氯甲基)苯甲酰氯与哌啶的酰胺形成反应生成 1-[3-(氯甲基)苯甲酰]哌啶。 最后一步是上述两个部分的汇聚合成,得到烷基化产物马来酸马扎培丁 .

工业生产方法

马来酸马扎培丁的工业生产方法在公共领域没有得到很好的记录。 该过程很可能涉及与上述类似的合成路线,但针对大规模生产进行了优化。

化学反应分析

反应类型

马来酸马扎培丁会发生各种化学反应,包括:

氧化: 苯羟基化和哌啶氧化。

还原: 很少见。

取代: O-脱烷基化和 N-脱苯基化。

其他反应: 氧化性 N-脱苄基化、脱哌啶基化和葡糖醛酸化.

常用试剂和条件

氧化: 通常涉及过氧化氢等氧化剂或催化体系。

取代: 条件可能包括使用强碱或酸来促进官能团的去除。

其他反应: 葡糖醛酸化等反应可能使用酶条件或特定催化剂.

主要形成的产物

- 4-OH-苯基-马来酸马扎培丁

- 4-OH-哌啶基-马来酸马扎培丁

- 羧基苯甲酰哌啶及其葡糖醛酸苷

科学研究应用

Pharmacological Profile

Mazapertine succinate exhibits a unique pharmacological profile:

- Receptor Affinity : It binds to dopamine D2 and serotonin 5-HT1A receptors, which are crucial in regulating mood and cognition. This interaction is believed to contribute to its antipsychotic effects while minimizing extrapyramidal side effects commonly associated with other antipsychotics.

- Metabolism and Excretion : Studies indicate that mazapertine is extensively metabolized in humans, with significant urinary metabolites identified through advanced mass spectrometry techniques. Approximately 12% of the administered dose remains unchanged in urine, with several metabolites formed via various pathways .

Scientific Research Applications

This compound has been investigated across several domains:

-

Psychiatric Disorders :

- Schizophrenia Treatment : The compound has been explored as a potential treatment option for schizophrenia due to its favorable receptor binding profile and reduced risk of extrapyramidal symptoms .

- Delirium Management : Research has examined the efficacy of mazapertine in managing delirium in hospitalized patients, with findings suggesting it may not increase the risk of extrapyramidal symptoms compared to non-antipsychotic drugs .

-

Neuropharmacology :

- Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems have shown promise in understanding the underlying mechanisms of psychiatric disorders .

- Animal Models : Studies utilizing Sprague-Dawley rats have provided insights into the pharmacokinetics and distribution of this compound, revealing rapid elimination rates and significant fecal excretion .

-

Drug Development :

- Mazapertine serves as a model compound for developing new antipsychotic agents. Its unique receptor interactions may guide the synthesis of novel drugs with improved safety profiles.

Case Studies and Clinical Findings

Several notable studies have documented the clinical implications of this compound:

- Clinical Trials : Initial trials have indicated that mazapertine is well-tolerated among subjects, showing a favorable safety profile compared to traditional antipsychotics. The compound's ability to modulate dopamine activity without severe side effects makes it a candidate for further clinical evaluation .

- Metabolite Analysis : A detailed study on the metabolic pathways of mazapertine revealed that it undergoes extensive biotransformation, resulting in several active metabolites that may contribute to its therapeutic effects. This analysis enhances our understanding of how mazapertine operates within the body and informs future dosing strategies .

Comparative Analysis with Other Antipsychotics

| Compound | Receptor Binding Profile | Side Effects Risk | Clinical Status |

|---|---|---|---|

| This compound | D2, 5-HT1A, α1 | Lower risk of extrapyramidal symptoms | Investigational |

| Aripiprazole | D2, 5-HT1A | Moderate risk | Marketed |

| Cariprazine | D2, D3 | Moderate risk | Marketed |

作用机制

马来酸马扎培丁通过与多巴胺 D2 受体、5-羟色胺 5-HT1A 受体和 α1-肾上腺素受体结合发挥其作用。这种结合调节神经递质活性,从而产生其抗精神病作用。 该化合物与这些受体的相互作用有助于调节情绪、认知和行为 .

相似化合物的比较

类似化合物

阿立哌唑: 一种具有双重 D2 和 5-HT1A 受体特征的上市药物。

卡利拉嗪: 研究其类似的受体相互作用。

帕多普鲁诺克斯: 另一种具有双重受体活性的化合物.

独特性

马来酸马扎培丁因其独特的受体结合特征以及其在临床研究中的安全性和耐受性而独一无二。 与其他一些化合物不同,它显示出较低产生锥体外系副作用的潜力 .

生物活性

Mazapertine succinate is an antipsychotic compound that has garnered attention due to its unique pharmacological profile. Developed by Johnson & Johnson, this compound exhibits significant biological activity primarily through its interaction with various neurotransmitter receptors. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, receptor affinity, and comparative analysis with other antipsychotic agents.

This compound is a salt derived from mazapertine and succinic acid. The chemical formula for mazapertine is C26H34N2O2, and it functions as an antagonist at dopamine D2 receptors while also exhibiting affinity for serotonin 5-HT1A and alpha-1 adrenergic receptors. This multi-receptor activity suggests a potential for treating various psychiatric disorders with a reduced risk of extrapyramidal side effects commonly associated with traditional antipsychotics.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively in animal models. Key findings include:

- Absorption and Distribution : Following oral administration in male and female Sprague-Dawley rats, approximately 93% of the radioactive dose was recovered after 7 days, with fecal elimination accounting for about 63% and urine for 30% .

- Plasma Concentration : The maximal plasma concentration occurred at 0.5 hours post-dosing, with rapid decline observed; the terminal half-life of mazapertine was less than 2 hours, while total radioactivity had a half-life of 9-13 hours .

- Metabolism : A total of 15 metabolites were identified, formed through various biotransformation processes including hydroxylation and glucuronide conjugation .

Comparative Analysis with Other Antipsychotics

Mazapertine's receptor affinity distinguishes it from other antipsychotic agents. The following table summarizes its comparison with several notable compounds:

| Compound Name | D2 Receptor Affinity | Unique Features |

|---|---|---|

| Mazapertine | High | Significant affinity for serotonin receptors |

| Risperidone | Moderate | Broader receptor profile including serotonin |

| Aripiprazole | Partial Agonist | Unique mechanism as a partial agonist |

| Paliperidone | Active Metabolite | Similar efficacy but different metabolism |

| Quetiapine | Multi-receptor | Strong sedative effects |

Mazapertine's unique receptor profile indicates its potential effectiveness in treating conditions such as schizophrenia without the high risk of extrapyramidal symptoms associated with other D2 antagonists .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of mazapertine:

- Efficacy in Animal Models : In preclinical studies, mazapertine demonstrated significant antipsychotic-like effects, evidenced by its ability to reduce hyperactivity in animal models induced by dopaminergic agents .

- Safety Profile : Clinical evaluations indicated that mazapertine was well-tolerated among subjects, showing minimal adverse effects compared to traditional antipsychotics.

- Potential Applications : Given its pharmacological properties, mazapertine may be beneficial not only in treating schizophrenia but also in managing mood disorders due to its serotonergic activity .

属性

CAS 编号 |

134208-18-7 |

|---|---|

分子式 |

C30H41N3O6 |

分子量 |

539.7 g/mol |

IUPAC 名称 |

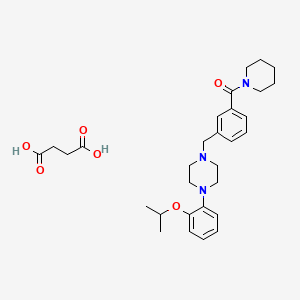

butanedioic acid;piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone |

InChI |

InChI=1S/C26H35N3O2.C4H6O4/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29;5-3(6)1-2-4(7)8/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChI 键 |

WAHFGTZTVZRLEY-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |

规范 SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

134208-18-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

mazapertine succinate RWJ 37796 RWJ-37796 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。